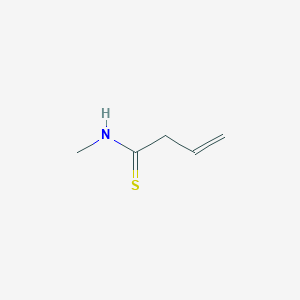
1,1-Dichloro-1-fluoro-2-(trifluoromethoxy)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-1-fluoro-2-(trifluoromethoxy)ethane is a haloalkane compound with the molecular formula C2H3Cl2F2O. It is a member of the hydrochlorofluorocarbon (HCFC) family, which are man-made compounds known for their applications in various industrial processes. This compound is characterized by its colorless liquid form and ethereal odor. It is known for its volatility and non-flammability under room-temperature atmospheric conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-1-fluoro-2-(trifluoromethoxy)ethane typically involves the reaction of chlorofluoromethane with trifluoromethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-50°C and a pressure range of 1-5 atm to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactorsThe production process is designed to minimize by-products and maximize the purity of the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-1-fluoro-2-(trifluoromethoxy)ethane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3). The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted haloalkanes or amines.
Oxidation Reactions: Products include alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Products include alkanes or alcohols.
Applications De Recherche Scientifique
1,1-Dichloro-1-fluoro-2-(trifluoromethoxy)ethane has several scientific research applications, including:
Chemistry: Used as a solvent in various chemical reactions and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for studying halogenated hydrocarbons.
Medicine: Investigated for its potential use in pharmaceutical formulations and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized as a foam blowing agent, refrigerant, and in the production of polymers and resins
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-1-fluoro-2-(trifluoromethoxy)ethane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The presence of halogen atoms in its structure makes it reactive towards nucleophiles and electrophiles, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloro-1-fluoroethane: A similar haloalkane with the formula C2H3Cl2F, used as a solvent and foam blowing agent.
1,2-Dichloro-1,1,2-trifluoroethane: Another haloalkane with the formula C2HCl2F3, used as a refrigerant.
1,1-Dichloro-1,2-difluoroethane: A volatile derivative of ethane with the formula C2H2Cl2F2, used in various industrial applications.
Uniqueness
1,1-Dichloro-1-fluoro-2-(trifluoromethoxy)ethane is unique due to the presence of both chlorine and fluorine atoms, as well as the trifluoromethoxy group. This combination of functional groups imparts distinct chemical properties, such as high volatility, non-flammability, and reactivity towards nucleophiles and electrophiles. These properties make it suitable for specific applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
84010-99-1 |
|---|---|
Formule moléculaire |
C3H2Cl2F4O |
Poids moléculaire |
200.94 g/mol |
Nom IUPAC |
1,1-dichloro-1-fluoro-2-(trifluoromethoxy)ethane |
InChI |
InChI=1S/C3H2Cl2F4O/c4-2(5,6)1-10-3(7,8)9/h1H2 |
Clé InChI |
CDVBECLINHUPQJ-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(Cl)Cl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,7-Diphenyl-8-sulfanylidene-2,8-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14420420.png)
![Ethanone, 1-[4-(1-phenylethenyl)phenyl]-](/img/structure/B14420422.png)
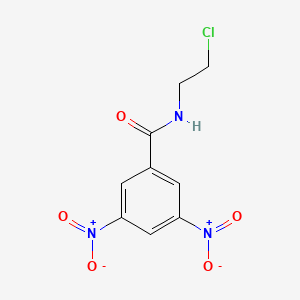
![5-[(4-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14420424.png)
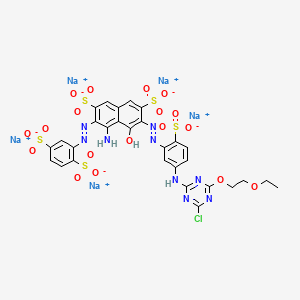
![4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14420434.png)
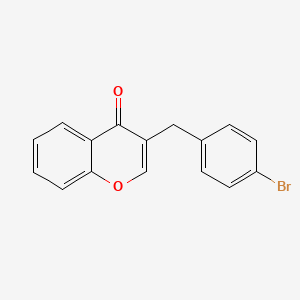
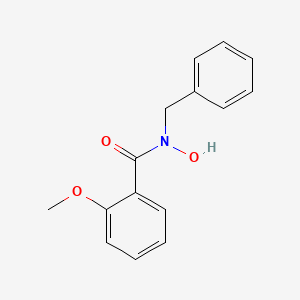
![3-[(1-Benzothiophen-5-yl)methyl]pyridine](/img/structure/B14420452.png)
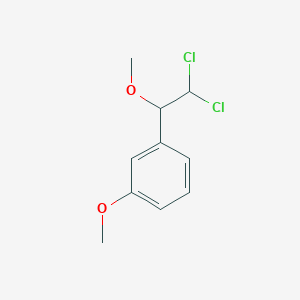
![[6-[[(7E,11E)-3-formyl-5,23-dihydroxy-9-[5-(methoxycarbonylamino)-4,6-dimethyl-4-nitrooxan-2-yl]oxy-8,12,18,20,22-pentamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-3,7,11,14,23-pentaen-17-yl]oxy]-4-(5-hydroxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate](/img/structure/B14420459.png)
